molecular formula C20H19NO5 B1290975 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid CAS No. 96939-58-1

2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid

Cat. No. B1290975
CAS RN: 96939-58-1
M. Wt: 353.4 g/mol
InChI Key: QZLGYHOJUHNZKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives is achieved through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols . This process involves the use of PdI2 and KI in N,N-dimethylacetamide (DMA) as the solvent, under a specific temperature and pressure to achieve the desired reaction. The reaction exhibits stereoselectivity, with the Z isomers being formed preferentially or exclusively . This information suggests that the synthesis of the compound may also involve palladium-catalyzed reactions and could exhibit stereoselectivity.

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques such as X-ray diffraction analysis. The configuration around the double bond of major stereoisomers is established through this method . Similarly, organotin carboxylates based on an amide carboxylic acid are characterized by IR, 1H, 13C, 119Sn NMR spectroscopy, and X-ray crystallography diffraction analysis . These techniques could be applied to determine the molecular structure of 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid. However, the synthesis of related compounds involves reactions such as oxidative aminocarbonylation and intramolecular conjugate addition . These reactions are likely relevant to the synthesis and reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are explored through their luminescent properties and antitumor activities . The organotin carboxylates exhibit luminescent properties and are studied for their potential antitumor activities. The supramolecular organizations in the solid state are mediated through C-H⋯O and π⋯π interactions . These properties could be indicative of the behavior of 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid in various states and its potential biological activities.

Scientific Research Applications

Biologically Active Compounds of Plants

Natural carboxylic acids, derived from plants, exhibit significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-activity relationship analysis reveals that compounds like rosmarinic acid demonstrate high antioxidant activity, which varies depending on the number of hydroxyl groups and conjugated bonds. Antimicrobial properties, however, depend heavily on the microbial strain and experimental conditions, indicating a complex interaction between compound structures and biological effects. These findings suggest potential research avenues for exploring derivatives of carboxylic acids, including those similar to the compound of interest, in various biomedical applications (Godlewska-Żyłkiewicz et al., 2020).

Antioxidant Capacity and Reaction Pathways

The ABTS radical cation-based assays, used to measure antioxidant capacity, involve complex reaction pathways that include the formation of coupling adducts with antioxidants. This review highlights the specificity of such reactions and their implications for comparing antioxidant activities. It underlines the importance of understanding these mechanisms for applications in evaluating and designing new antioxidants, potentially guiding research on carboxylic acid derivatives (Ilyasov et al., 2020).

Enzymatic Remediation of Organic Pollutants

Enzymatic approaches have shown promise in degrading various organic pollutants, often recalcitrant in nature. The presence of redox mediators enhances the efficiency and range of substrate degradation, suggesting a role for carboxylic acid derivatives in environmental remediation efforts. This review details the potential of such enzymatic processes in treating industrial wastewater, offering a perspective on the utility of carboxylic acids and their derivatives in environmental science (Husain & Husain, 2007).

Safety And Hazards

While specific safety and hazard information for “2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid” is not available, general safety measures for handling compounds with the “Benzo[d][1,3]dioxol-5-yl” moiety include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Research efforts are ongoing to synthesize and evaluate novel organoselenides incorporating the benzo[d][1,3]dioxole subunit due to their potential applications in various fields .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-18-9-7-15(20(23)24)19(21(18)11-13-4-2-1-3-5-13)14-6-8-16-17(10-14)26-12-25-16/h1-6,8,10,15,19H,7,9,11-12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLGYHOJUHNZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(C1C(=O)O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640025
Record name 2-(2H-1,3-Benzodioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid

CAS RN

96939-58-1
Record name 2-(2H-1,3-Benzodioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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